molecular formula C8H7ClO B120550 2-(2-Chlorophenyl)oxirane CAS No. 62717-50-4

2-(2-Chlorophenyl)oxirane

Cat. No.: B120550
CAS No.: 62717-50-4
M. Wt: 154.59 g/mol
InChI Key: RTPJBMWUVSTBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)oxirane is an organic compound with the molecular formula C8H7ClO. It is a member of the oxirane family, characterized by a three-membered ring containing one oxygen atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-chlorostyrene with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions. The reaction typically occurs at room temperature and yields the desired oxirane compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. The process may include the use of dimethyl sulfide and dimethyl sulfate, followed by reaction with a carbonyl compound in the presence of a strong base and an inert organic solvent .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Chlorophenyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)oxirane involves its ability to undergo ring-opening reactions. This process is often catalyzed by acids or bases, leading to the formation of reactive intermediates that can interact with various molecular targets. The compound’s effects are mediated through these interactions, which can influence biological pathways and processes .

Comparison with Similar Compounds

    2-(4-Chlorophenyl)oxirane: Similar in structure but with a chlorine atom at the para position.

    2-(2-Bromophenyl)oxirane: Contains a bromine atom instead of chlorine.

    2-(2-Fluorophenyl)oxirane: Features a fluorine atom in place of chlorine.

Uniqueness: 2-(2-Chlorophenyl)oxirane is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This distinct structure makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-(2-chlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPJBMWUVSTBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026618
Record name 2-(2-Chlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62717-50-4
Record name 2-(2-Chlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 42.0 g of 57% sodium hydroxide dispersed in oil and 70 ml of dimethyl sulfoxide is stirred at 70°-75° for one to one and one-half hours. The solution is diluted with 700 ml of dry tetrahydrofuran and cooled to 0°, under nitrogen. A 200 g of (1.0 mol) sample of trimethylsulfonium iodide is added in portions, maintaining the temperature between 0°-5°. The mixture is stirred for 15 minutes and then a solution of 70.4 g (0.50 mol) of o-chlorobenzaldehyde in 300 ml of dry tetrahydrofuran is added dropwise. The resulting mixture is stirred at room temperature for four hours, poured into water and extracted with ether. The extract is washed with brine, dired and evaporated in vacuo to leave o-chlorostyrene oxide.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70.4 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

2-Chloro-benzaldehyde (5 mL, 44 mmol) was dissolved in dichloromethane (45 mL) and treated with trimethylsulfonium iodide (10.25 g, 49.28 mmol) and aqueous sodium hydroxide solution (50%, 44 g) subsequently. The mixture was stirred vigorously at room temperature for overnight. The organic phase was separated and concentrated to give clear oil, which was stored in the refrigerator and used directly without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.